3-Hydrazinylbutanenitrile

Descripción general

Descripción

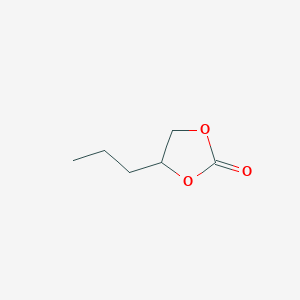

3-Hydrazinylbutanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an organic compound with the chemical formula C4H9N3, and its molecular weight is 99.14 g/mol. This compound is also known as 4-Cyano-1-(3-hydrazinyl)butane, and it is a colorless to yellow liquid with a boiling point of 191°C.

Aplicaciones Científicas De Investigación

Unique Decomposition Behavior

The study by Uhl et al. (2009) discusses the unique decomposition behavior of dimeric dialkylaluminum hydrazides, providing insights into the thermal stability and reactivity of compounds related to hydrazine derivatives. This research highlights the potential of these compounds in materials science and catalysis, showcasing how varying reaction conditions can lead to different decomposition products, useful in designing materials with specific properties (Uhl et al., 2009).

Synthesis and Body Distribution

Research by Braun et al. (1977) on the synthesis and body distribution of iodine-131 labeled centrally acting drugs explores the application of hydrazine derivatives in the medical field, particularly in diagnostic imaging. This study underscores the role of these compounds in developing novel imaging agents for better disease diagnosis (Braun et al., 1977).

Inhibitors of Immune Complex Induced Inflammation

Haviv et al. (1988) evaluated 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives as inhibitors of immune complex-induced inflammation. This research demonstrates the potential therapeutic applications of hydrazine derivatives in developing anti-inflammatory drugs, with structure-activity relationship studies providing insights into the chemical modifications that enhance activity (Haviv et al., 1988).

Spectral Properties and Crystal Structure

The work by Charistos et al. (2001) on the synthesis, spectral properties, and crystal structure of a hydrazino complex of vanadium(V) illustrates the application of 3-Hydrazinylbutanenitrile derivatives in coordination chemistry. This research provides valuable insights into the structural and electronic properties of these complexes, which could be pivotal in catalysis and materials science (Charistos et al., 2001).

Measurement and Prediction of Dissociation Pressures

Holder and Godbole (1982) developed a technique for measuring vapor-ice-hydrate equilibria, crucial for understanding the thermodynamic properties of hydrates. This research has implications for the energy sector, especially in the natural gas industry, where understanding hydrate formation and dissociation is key to preventing pipeline blockages (Holder & Godbole, 1982).

Enantioselective alpha-Amination

Konishi et al. (2010) explored the catalytic enantioselective alpha-hydrazination of 1,3-dicarbonyl compounds, demonstrating the utility of hydrazine derivatives in synthetic organic chemistry. This research is significant for the development of asymmetric synthesis methods, which are essential for producing enantiomerically pure pharmaceuticals (Konishi et al., 2010).

Propiedades

IUPAC Name |

3-hydrazinylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c1-4(7-6)2-3-5/h4,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXXNWCPDFFHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546351 | |

| Record name | 3-Hydrazinylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352-18-1 | |

| Record name | 3-Hydrazinylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

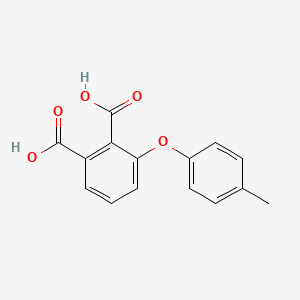

![6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B1610779.png)